2',3'-Dichlorobiphenyl-3-carboxylic acid
Overview
Description
2’,3’-Dichlorobiphenyl-3-carboxylic acid is a heterocyclic organic compound . Its IUPAC name is 3-(2,3-dichlorophenyl)benzoic acid . It has a molecular weight of 267.1 and a molecular formula of C13H8Cl2O2 . The compound has two hydrogen bond acceptors and one hydrogen bond donor .
Synthesis Analysis
The synthesis of chlorobiphenyls, including 2’,3’-Dichlorobiphenyl-3-carboxylic acid, has been discussed in various studies . One method involves the one-step homolytic decarboxylation of aromatic carboxylic acids . This source of aryl radicals has been used for the preparation of several chlorobiphenyls . Mono- and dichlorobiphenyls have been prepared using new phenylating agents: iodoso-benzene dibenzoate, lead tetrabenzoate, and silver iodide (bromide) dibenzoate .Molecular Structure Analysis
The molecular structure of 2’,3’-Dichlorobiphenyl-3-carboxylic acid consists of a carboxyl group attached to a biphenyl group . The biphenyl group contains two phenyl rings, one of which has two chlorine atoms attached at the 2 and 3 positions . The carboxyl group is attached to the 3 position of the other phenyl ring .Physical And Chemical Properties Analysis
Carboxylic acids, including 2’,3’-Dichlorobiphenyl-3-carboxylic acid, exhibit strong hydrogen bonding between molecules . They therefore have high boiling points compared to other substances of comparable molar mass . The acids with one to four carbon atoms are completely miscible with water .Scientific Research Applications
Carbonylation Reactions : The carbonylation reaction of 2,3-dichlorobiphenyl leads to the formation of related carboxylic acids, such as 2-chloro-3-phenylbenzoic acid. The structure and steric interactions of these acids are of interest in chemical research (Boyarskiy, Fonari, Suwińska, & Simonov, 2009).
Catalytic Transformations of Carboxylic Acids : Carboxylic acids, derived from biorenewable resources, CO2, and petrochemicals, are crucial in chemistry. Chemoselective catalytic transformations of these acids into other functionalities, such as functionalized alcohols, are significant for various applications (Naruto, Agrawal, Toda, & Saito, 2017).
Chemosensors for Metal Ions : Carboxylic acid-based chemosensors, like 2-(4-(1,2,2-triphenylvinyl)phenoxy)acetic acid, are designed for detecting specific metal ions. These sensors are useful in bioimaging and real-time monitoring of metal ions in complex biological systems (Gui, Huang, Hu, Jin, Zhang, Yan, Zhang, & Zhao, 2015).
Direct C(sp3)–H Activation of Carboxylic Acids : Carboxylic acids are pivotal in various fields, and their C–H functionalization is an area of intense study. Recent advancements in ligands and tools have enabled direct C–H activation of aliphatic carboxylic acids, a significant development in organic chemistry (Uttry & van Gemmeren, 2019).
Synthesis of Derivatives : Microwave-assisted synthesis methods enable the efficient production of carboxylic acid derivatives, like 2-aminothiophene-3-carboxylic acid derivatives. These compounds have applications in various chemical syntheses (Hesse, Perspicace, & Kirsch, 2007).
Pd-catalyzed Reactions : Carboxylic acid additives enhance the yield in Pd-catalyzed reactions, such as the intramolecular N-arylation of 2-aminopyrroles, demonstrating the versatile role of carboxylic acids in catalysis (Moon & Stephens, 2013).
Antibacterial Activity : N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives exhibit notable antibacterial activity, highlighting the medical and pharmaceutical applications of carboxylic acid derivatives (2019).
properties
IUPAC Name |
3-(2,3-dichlorophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-6-2-5-10(12(11)15)8-3-1-4-9(7-8)13(16)17/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAUBYFUJRZWHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620637 | |
Record name | 2',3'-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
177734-74-6 | |
Record name | 2',3'-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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